N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. They are typically used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the carbamoyl group. Common reagents used in these reactions include indazole derivatives, alkyl halides, and carbamoyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce a variety of substituted indazole derivatives.
Scientific Research Applications
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- N-(1-Pentyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- N-(1-Methylpropyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the carbamoyl group and the fluoropentyl side chain. These features may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential implications for human health. This article delves into the compound's biological effects, mechanisms of action, and associated health risks.
Chemical Structure and Properties
ADB-FUBINACA belongs to the class of synthetic cannabinoids, specifically indazole-derived compounds. Its chemical formula is C20H22N4O2 with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core structure linked to an amide group, which is crucial for its interaction with cannabinoid receptors.
ADB-FUBINACA primarily acts as a full agonist at the cannabinoid receptor type 1 (CB1R), which is predominantly expressed in the central nervous system. Research indicates that it exhibits significantly higher potency compared to natural cannabinoids, with some studies reporting up to 140-fold greater efficacy than THC (tetrahydrocannabinol) in activating CB1R . The compound's binding affinity and efficacy are influenced by its structural modifications, particularly the presence of the 4-fluorobenzyl group.
Biological Effects
The biological effects of ADB-FUBINACA are diverse and can lead to various physiological and psychological outcomes:
- Neurological Effects : Users may experience altered perception, agitation, anxiety, paranoia, hallucinations, and loss of consciousness. These effects are attributed to the compound's action on CB1R in the brain .
- Cardiovascular Effects : The compound can cause significant cardiovascular responses such as chest pain, hypertension, and tachycardia due to its systemic effects on cannabinoid receptors .
- Toxicity : There is a growing body of evidence indicating potential toxicity associated with ADB-FUBINACA use. Reports have linked it to severe adverse events including seizures and fatalities in users .
Case Studies
Several case studies highlight the health risks associated with ADB-FUBINACA:
- Intoxication Cases : A systematic review identified multiple cases of intoxication leading to emergency room visits due to severe neurological symptoms following ADB-FUBINACA consumption .
- Fatalities : Reports from forensic investigations indicated fatalities linked to synthetic cannabinoids, including ADB-FUBINACA, underscoring the need for awareness regarding its use .
- Detection in Biological Samples : Studies have successfully detected metabolites of ADB-FUBINACA in biological matrices such as urine and blood, facilitating toxicological assessments in clinical settings .
Comparative Analysis with Other Synthetic Cannabinoids
To provide a clearer understanding of ADB-FUBINACA's biological activity relative to other synthetic cannabinoids, the following table summarizes key characteristics:
Compound Name | CB1R Affinity | Potency (relative to THC) | Notable Effects |
---|---|---|---|
ADB-FUBINACA | High | Up to 140-fold | Anxiety, tachycardia |
JWH-018 | Moderate | 2-3 times | Euphoria, paranoia |
AMB-FUBINACA | High | Up to 85-fold | Hallucinations, agitation |
Properties
Molecular Formula |
C18H25FN4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Synonyms |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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